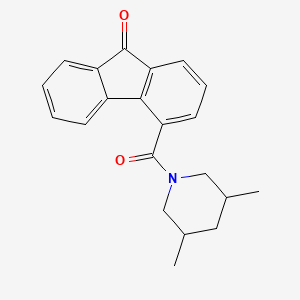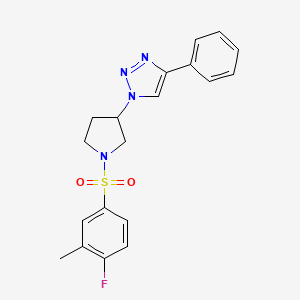
4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
The molecular structure of a similar compound, 3,5-dimethylpiperidine-1-carbonyl chloride, is provided by its InChI Code: 1S/C8H14ClNO/c1-6-3-7 (2)5-10 (4-6)8 (9)11/h6-7H,3-5H2,1-2H3 .Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters has been reported . This involves a radical approach and is paired with a Matteson–CH 2 –homologation .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 3,5-dimethylpiperidine-1-carbonyl chloride, is 175.66 .Scientific Research Applications
Molecular Structure Studies
- Molecular Structure Analysis : The molecular and crystal structure of derivatives of 9H-fluoren-9-one, such as 1,8-dimethyl derivative, has been investigated using X-ray diffractometry, revealing insights into the planarity and bond lengths of these molecules, which can be crucial for understanding the properties of similar compounds like 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one (Johnson & Jones, 1986).
Chemical Synthesis and Structures
- Synthesis of Complex Molecules : Research into the synthesis and structure of complex molecules incorporating fluorenyl groups, including various substitutions and rearrangements, provides a foundation for understanding the chemical behavior and potential applications of related compounds like 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one (Banide et al., 2008).
X-Ray Crystallography
- X-Ray Crystal Structures : Studies on molecular complexes involving fluorene derivatives, determined through X-ray crystallography, offer valuable information about molecular interactions and structures, which can be applied to understand the properties of 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one (Toda, Tanaka, & Mak, 1985).
Nuclear Magnetic Resonance (NMR) Studies
- NMR Spectroscopy : The 1H and 13C NMR spectroscopy of fluorene derivatives provides deep insights into the molecular structure and electron distribution, which are essential for understanding the properties and potential applications of 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one (Stothers, Tan, & Wilson, 1977).
Reactivity Studies
- Fundamental Reactivity Analysis : Research on the reactivity of compounds with fluorene groups, like 9-fluorenone, towards various substrates and reagents, enhances our understanding of the reactivity patterns that can be expected from related compounds (Dietrich, Meermann, Törnroos, & Anwander, 2006).
Photophysical Properties
- Photophysical Investigations : The study of photophysical properties of fluorene and its derivatives, such as fluorescence enhancement and quenching, can provide crucial insights into the potential optoelectronic applications of 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one (Parsons & Cohen, 1974).
Fluorescent Sensing
- Fluorescent Sensing Applications : Research into the use of fluorene compounds as fluorescent sensors for detecting various substances, including their selectivity and sensitivity, highlights the potential application of similar compounds in sensing technologies (Han et al., 2020).
Electroluminescence and Optoelectronics
- Electroluminescent and Optoelectronic Materials : The development of novel electroluminescent conjugated polyelectrolytes based on polyfluorene, exploring their quantum efficiencies and emission properties, indicates the potential of 4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one in similar applications (Huang et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-13-10-14(2)12-22(11-13)21(24)18-9-5-8-17-19(18)15-6-3-4-7-16(15)20(17)23/h3-9,13-14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFQMOXSCFTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321661 | |
| Record name | 4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-9H-fluoren-9-one | |
CAS RN |
325986-22-9 | |
| Record name | 4-(3,5-dimethylpiperidine-1-carbonyl)fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2874451.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide](/img/structure/B2874452.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)

![Methyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2874460.png)
![1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2874462.png)
![2-Cyclopentylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2874463.png)

![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide](/img/structure/B2874469.png)
![3-[(2-fluorophenoxy)methyl]-4-hexyl-1H-1,2,4-triazole-5-thione](/img/structure/B2874471.png)
